Halogen-Bond Donor Strength: Iodine vs. Bromine vs. Chlorine in Protein–Ligand Complexes
In isothermal titration calorimetry (ITC) studies of PDE5–inhibitor complexes, halogen-bonding enthalpy for iodine at the pyrazole 4-position was measured at –5.59 kJ/mol, compared with –3.09 kJ/mol for bromine and –1.57 kJ/mol for chlorine [1]. This represents a 1.8-fold advantage for iodine over bromine and a 3.6-fold advantage over chlorine. While these measurements were performed on a congeneric PDE5 inhibitor series rather than on 3-((4-iodo-1H-pyrazol-1-yl)methyl)piperidine itself, the trend is fundamentally governed by halogen polarizability (I > Br > Cl) and σ-hole magnitude, both of which are intrinsic atomic properties transferable across pyrazole scaffolds [1][2].
| Evidence Dimension | Halogen-bonding enthalpy (ΔH) to protein residue |
|---|---|
| Target Compound Data | 4-Iodopyrazole moiety: –5.59 kJ/mol (class-level transferable value) |
| Comparator Or Baseline | 4-Bromopyrazole moiety: –3.09 kJ/mol; 4-Chloropyrazole moiety: –1.57 kJ/mol |
| Quantified Difference | I vs. Br: ΔΔH = –2.50 kJ/mol (1.8× stronger); I vs. Cl: ΔΔH = –4.02 kJ/mol (3.6× stronger) |
| Conditions | ITC; PDE5–inhibitor complexes in aqueous buffer at 25°C; data from Ren et al., J. Med. Chem. 2014 |
Why This Matters
For medicinal chemistry programs targeting binding pockets with accessible backbone carbonyl or hydroxyl groups, the 4-iodo congener provides quantifiably stronger halogen-bond stabilization than 4-bromo or 4-chloro analogs, directly impacting hit-to-lead optimization and patent differentiation strategies.
- [1] Ren, J.; He, Y.; Chen, W.; et al. Thermodynamic and Structural Characterization of Halogen Bonding in Protein–Ligand Interactions: A Case Study of PDE5 and Its Inhibitors. J. Med. Chem. 2014, 57 (8), 3588–3593. View Source
- [2] Politzer, P.; Murray, J. S.; Clark, T. Halogen Bonding: An Electrostatically-Driven Highly Directional Noncovalent Interaction. Phys. Chem. Chem. Phys. 2010, 12, 7748–7757. View Source
